Faropenem Impurity 7

Description

Faropenem Impurity 7 is a process-related impurity associated with the oral penem antibiotic faropenem, which is approved in Japan and India for treating urinary tract infections (UTIs), respiratory infections, and other bacterial infections . Impurities like this compound arise during synthesis, storage, or degradation of the active pharmaceutical ingredient (API).

Properties

Molecular Formula |

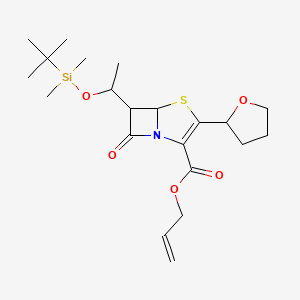

C21H33NO5SSi |

|---|---|

Molecular Weight |

439.6 g/mol |

IUPAC Name |

prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-3-(oxolan-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

InChI |

InChI=1S/C21H33NO5SSi/c1-8-11-26-20(24)16-17(14-10-9-12-25-14)28-19-15(18(23)22(16)19)13(2)27-29(6,7)21(3,4)5/h8,13-15,19H,1,9-12H2,2-7H3 |

InChI Key |

MASHLNCIEFIURF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)OCC=C)O[Si](C)(C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The preparation of Faropenem Impurity 7 involves synthetic routes that are typically used in the production of beta-lactam antibiotics. The specific synthetic routes and reaction conditions for this compound are not widely documented. the general process for synthesizing faropenem and its impurities involves the use of various reagents and catalysts under controlled conditions .

Chemical Reactions Analysis

Faropenem Impurity 7, like other beta-lactam compounds, undergoes several types of chemical reactions:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. .

Scientific Research Applications

Faropenem Impurity 7 has several scientific research applications:

Chemistry: It is used in the study of beta-lactam antibiotics and their degradation products.

Biology: It is used in studies related to bacterial resistance and the development of new antibiotics.

Medicine: It is used in the development and validation of analytical methods for the determination of faropenem in pharmaceutical formulations.

Industry: It is used in the quality control of faropenem production.

Mechanism of Action

Faropenem Impurity 7, like faropenem, acts by inhibiting the synthesis of bacterial cell walls. It inhibits the cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of gram-positive bacteria. This is achieved by binding to and competitively inhibiting the transpeptidase enzyme used by bacteria to cross-link the peptide (D-alanyl-alanine) used in peptidoglycan synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Faropenem Impurity 7 belongs to the penem class, which shares structural similarities with carbapenems (e.g., meropenem, imipenem) and other oral penems (e.g., sulopenem, tebipenem). Key comparisons include:

Resistance and Cross-Resistance

Faropenem vs. Carbapenems :

- Faropenem exhibits lower catalytic efficiency against carbapenemases (e.g., KPC-2, VIM-2) compared to carbapenems like meropenem .

- Resistance to faropenem (MIC ≥4 µg/mL) correlates with reduced efficacy in UTIs and may foster cross-resistance to carbapenems in vitro .

- In contrast, meropenem resistance is often mediated by metallo-β-lactamases, which hydrolyze carbapenems but show variable activity against penems .

- Comparison with Sulopenem: Sulopenem demonstrated higher microbiological success (74.1%) than ciprofloxacin (49.6%) in ciprofloxacin-non-susceptible UTIs, suggesting a broader resistance threshold . Faropenem resistance rates in clinical trials ranged from 6%–20%, linked to persistent bacteriuria and emerging resistant strains (e.g., M. morganii, MRSA) .

Enzymatic Interactions

- Faropenem’s acylation rate with Mycobacterium tuberculosis LdtMt1 is four-fold higher than meropenem, but its hydrolysis rate limits sustained enzyme inactivation .

- In contrast, meropenem’s slower hydrolysis and stronger binding to L,D-transpeptidases enhance its bactericidal activity .

Pharmacokinetic/Pharmacodynamic (PK/PD) Profiles

Biological Activity

Faropenem Impurity 7 is a compound related to faropenem, a beta-lactam antibiotic that has garnered attention for its potential in treating various bacterial infections. This article delves into the biological activity of this compound, examining its antibacterial properties, mechanisms of action, and relevant case studies.

Overview of Faropenem and Its Impurities

Faropenem is an oral penem antibiotic effective against a range of Gram-positive and Gram-negative bacteria. It operates primarily through its interaction with penicillin-binding proteins (PBPs), disrupting bacterial cell wall synthesis. The presence of impurities, such as this compound, can influence the overall efficacy and safety profile of the drug.

In Vitro Studies

Faropenem has demonstrated significant antibacterial activity against various pathogens. In vitro studies have shown that it is particularly effective against:

- Enterobacteriaceae : Most strains exhibit minimum inhibitory concentrations (MICs) of ≤ 4 mg/L.

- Staphylococcus aureus : Methicillin-susceptible strains (MSSA) show lower MICs (0.12 mg/L), while methicillin-resistant strains (MRSA) have higher MICs (2 mg/L) .

- Anaerobic Bacteria : Effective against Clostridium perfringens and Bacteroides fragilis, with MICs ≤ 1 mg/L and 4 mg/L, respectively .

However, resistance patterns are concerning. Emerging resistance has been noted in clinical isolates, particularly in regions with high antibiotic use. For instance, studies indicate potential cross-resistance to carbapenems among bacteria previously treated with faropenem .

Table: Antibacterial Activity of Faropenem

| Pathogen | MIC (mg/L) | Notes |

|---|---|---|

| E. coli | ≤ 4 | Commonly tested; high susceptibility |

| Klebsiella pneumoniae | ≤ 4 | Similar susceptibility as E. coli |

| Staphylococcus aureus (MSSA) | 0.12 | Lower MIC; effective treatment option |

| Staphylococcus aureus (MRSA) | 2 | Higher MIC; reduced efficacy |

| Clostridium perfringens | ≤ 1 | Highly susceptible |

| Bacteroides fragilis | 4 | Moderate susceptibility |

Faropenem exerts its antibacterial effects by binding to PBPs, which are crucial for bacterial cell wall synthesis. The binding affinity varies among different PBPs across species:

- Higher affinity is observed for high molecular weight PBPs (PBP1, PBP2, PBP3).

- Lower affinity for low molecular weight PBPs (PBP4, PBP5, PBP6) in most bacteria except certain strains like Pseudomonas .

Clinical Efficacy in Urinary Tract Infections

A systematic review highlighted the use of faropenem in treating complicated urinary tract infections (cUTI). One study involved a regimen of 300 mg administered three times daily over seven days. Results indicated a significant reduction in bacterial load but noted instances of recurrence post-treatment due to emerging resistance .

Resistance Patterns

In a retrospective analysis involving patients treated with faropenem for urinary infections, resistance was documented in follow-up cultures. This underscores the importance of continuous monitoring for resistance development, particularly in regions with high antibiotic consumption .

Q & A

Q. What analytical methods are recommended for identifying and quantifying Faropenem Impurity 7 in drug substances?

Methodological Answer: High-performance liquid chromatography (HPLC) with ultraviolet (UV) or photodiode array (PDA) detection is commonly used for impurity profiling due to its reproducibility and sensitivity . For structural confirmation, advanced techniques like liquid chromatography–tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) are critical. These methods enable precise molecular weight determination and structural elucidation, especially when reference standards are unavailable . Validation parameters (specificity, accuracy, linearity, and stability) must adhere to pharmacopeial guidelines to ensure reliability .

Q. How can researchers differentiate this compound from structurally similar degradation products?

Methodological Answer: Use forced degradation studies under stress conditions (e.g., heat, light, acidic/alkaline hydrolysis) to simulate impurity formation pathways. Compare retention times, UV spectra, and fragmentation patterns (via LC-MS/MS) with known impurities. For unresolved ambiguities, employ orthogonal techniques like high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns or minor structural differences .

Q. What experimental designs are optimal for tracking the origin of this compound during synthesis?

Methodological Answer: Conduct step-by-step reaction monitoring using in-process controls (IPCs) to isolate intermediates. Spiking experiments with potential precursor compounds can identify reaction steps prone to impurity formation. Statistical tools like design of experiments (DoE) help optimize parameters (e.g., temperature, catalyst concentration) to minimize impurity generation .

Advanced Research Questions

Q. How can contradictory kinetic data on this compound’s stability be resolved?

Methodological Answer: Discrepancies in hydrolysis or acylation rates may arise from variations in experimental conditions (e.g., pH, solvent composition). Replicate studies under standardized buffers and controlled temperatures, using validated kinetic models (e.g., first-order decay equations). Cross-validate findings with isotopic labeling or enzyme kinetics assays to confirm reaction mechanisms .

Q. What strategies address challenges in structural elucidation when reference standards for this compound are unavailable?

Methodological Answer: Leverage computational chemistry tools (e.g., density functional theory (DFT) for predicting NMR chemical shifts) alongside experimental data. Collaborate with specialized labs for X-ray crystallography if the impurity can be isolated in sufficient purity. Publish spectral data (MS, NMR) in open-access repositories to aid community verification .

Q. How should researchers mitigate bias in impurity quantification during method validation?

Methodological Answer: Implement blinded analysis by independent analysts and use randomized sample sequences. Include "catch-all" open-ended questions in data documentation to flag anomalies (e.g., unexpected peaks). Statistical outlier tests (e.g., Grubbs' test) and inter-laboratory comparisons enhance reproducibility .

Data Integrity and Reporting

Q. What frameworks ensure ethical reporting of impurity profiles in publications?

Methodological Answer: Adhere to the FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICOT (Population, Intervention, Comparison, Outcome, Time) frameworks to structure research questions. Disclose all detected impurities (even below 0.1% thresholds) and provide raw chromatographic data in supplementary materials to support transparency .

Q. How can elemental impurity data for this compound be integrated into risk assessments?

Methodological Answer: Follow USP guidelines for inductively coupled plasma mass spectrometry (ICP-MS) to quantify trace metals. Correlate impurity levels with toxicity thresholds (e.g., ICH Q3D limits) using probabilistic risk models. Include batch-to-batch variability analyses to assess manufacturing consistency .

Tables for Reference

(Summarized from Evidence)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.